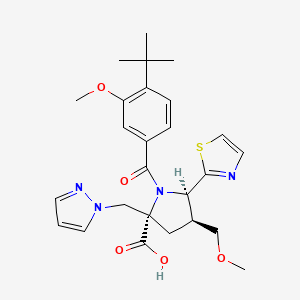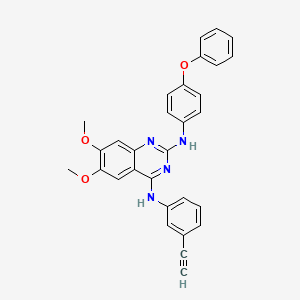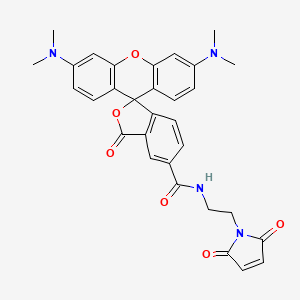
TAMRA maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TAMRA maleimide, 5-isomer: is a derivative of tetramethylrhodamine, a well-known rhodamine dye. This compound is specifically designed for the labeling of thiol groups in biomolecules, such as proteins and peptides. The 5-isomer of this compound is preferred for its high purity and specific reactivity, making it a valuable tool in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA maleimide, 5-isomer involves the reaction of tetramethylrhodamine with maleimide. The process typically includes the following steps:
Preparation of Tetramethylrhodamine: Tetramethylrhodamine is synthesized through the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine.
Maleimide Derivatization: The tetramethylrhodamine is then reacted with maleimide in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under controlled temperature and pH conditions.
Industrial Production Methods: In industrial settings, the production of this compound, 5-isomer follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of tetramethylrhodamine and its subsequent reaction with maleimide.
化学反応の分析
Types of Reactions: TAMRA maleimide, 5-isomer primarily undergoes thiol-ene reactions, where it reacts with thiol groups in biomolecules. This reaction is highly selective and efficient under physiological conditions .
Common Reagents and Conditions:
Reagents: Common reagents include thiol-containing biomolecules, such as cysteine residues in proteins.
Major Products: The major product of the reaction is a covalent conjugate of this compound with the thiol-containing biomolecule, resulting in a fluorescently labeled protein or peptide .
科学的研究の応用
Chemistry:
Fluorescent Labeling: TAMRA maleimide, 5-isomer is widely used for fluorescent labeling of biomolecules, enabling the visualization and tracking of proteins and peptides in various chemical assays.
Biology:
Protein Studies: It is used in studying protein-protein interactions, protein folding, and conformational changes by labeling specific cysteine residues.
Cell Imaging: The compound is employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine:
Diagnostic Tools: this compound, 5-isomer is used in the development of diagnostic assays for detecting specific biomolecules in medical samples.
Industry:
作用機序
Mechanism: The mechanism of action of TAMRA maleimide, 5-isomer involves the formation of a covalent bond between the maleimide group and the thiol group of a biomolecule. This reaction is highly specific and occurs through a Michael addition mechanism, where the nucleophilic thiol group attacks the electrophilic carbon-carbon double bond of the maleimide .
Molecular Targets and Pathways: The primary molecular targets are thiol groups in cysteine residues of proteins and peptides. The reaction pathway involves the formation of a stable thioether linkage, resulting in a fluorescently labeled biomolecule .
類似化合物との比較
TAMRA maleimide, 6-isomer: Similar to the 5-isomer but differs in the position of the maleimide group.
BDP R6G maleimide: A borondipyrromethene dye similar to TAMRA, used for labeling thiol groups in proteins.
Sulfo-Cyanine5 maleimide: A water-soluble dye used for thiol labeling, offering different spectral properties compared to TAMRA.
Uniqueness: this compound, 5-isomer is unique due to its high purity and specific reactivity with thiol groups, making it highly suitable for applications requiring precise and reproducible labeling of biomolecules .
特性
分子式 |
C31H28N4O6 |
|---|---|
分子量 |
552.6 g/mol |
IUPAC名 |
3',6'-bis(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-23-25(16-19)40-26-17-20(34(3)4)7-10-24(26)31(23)22-8-5-18(15-21(22)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38) |
InChIキー |
DAJTYOCTYAARHG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)
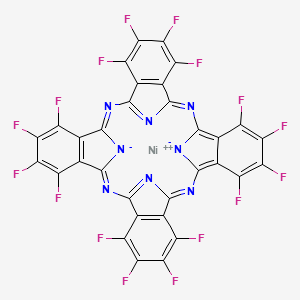

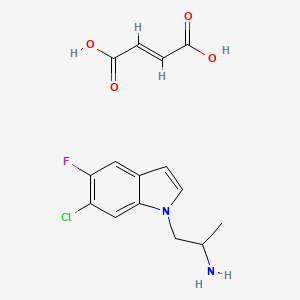
![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
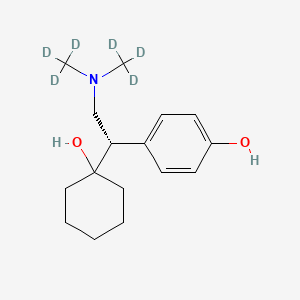
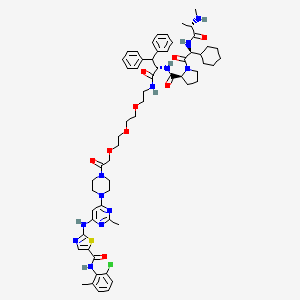
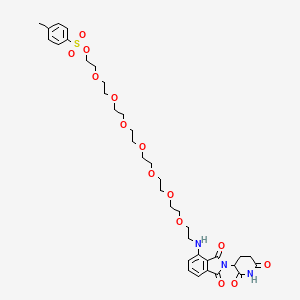
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
